molecular formula C16H19Cl2N3O2S B2926464 3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide CAS No. 379254-28-1

3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide

Cat. No.: B2926464
CAS No.: 379254-28-1
M. Wt: 388.31
InChI Key: PIYFJXVVZQBVGX-UHFFFAOYSA-N
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Description

3-Amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide (CAS 379254-28-1) is a high-purity benzenesulfonamide derivative supplied for advanced research applications. This compound features a molecular formula of C16H19Cl2N3O2S and a molecular weight of 388.31 g/mol . As part of the sulfonamide class of compounds, it serves as a key chemical scaffold in medicinal chemistry and drug discovery . Sulfonamide derivatives are extensively investigated for their potential to inhibit biologically significant targets, including various carbonic anhydrase (CA) isoforms and components of the Wnt signaling pathway, such as the Dickkopf-1 (Dkk1) protein . The overexpression of these targets is implicated in several disease states, particularly in cancers like lung cancer . Researchers value this compound for developing novel therapeutic strategies, leveraging the sulfonamide moiety's established role in creating potent pharmacological agents . Its crystalline nature and hydrolytic stability further make it a reliable intermediate for synthetic chemistry programs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2S/c1-3-21(4-2)16-8-6-12(10-14(16)19)24(22,23)20-15-9-11(17)5-7-13(15)18/h5-10,20H,3-4,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYFJXVVZQBVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Sulfonation: Introduction of the sulfonamide group.

    Substitution: Introduction of diethylamino and dichlorophenyl groups.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro or sulfonamide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide group.

    Enzyme Inhibition: Possible inhibitor of certain enzymes.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Investigated for therapeutic properties in treating infections or other conditions.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments.

    Polymers: Potential use in the production of specialty polymers.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide likely involves interaction with biological targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes and exerting antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide is compared below with structurally related sulfonamides from recent literature and patents.

Patent-Derived Analogues ()

  • Example 52: N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide Key differences:
  • Substituents: Trifluoroacetamido, cyano, tetrahydrofuran, and 3-methylbenzyloxy groups.
  • Structural Impact: The trifluoroacetamido group enhances metabolic stability; the tetrahydrofuran moiety improves solubility. These features are absent in the target compound, which relies on diethylamino for solubility modulation .
  • Example 53 : Structural details unspecified but likely shares a sulfonamide core with diverse substituents (e.g., halogens, heterocycles) .

Comparative Data Table

Compound Name Key Substituents Synthesis Route Spectral Highlights Potential Applications
This compound Dichlorophenyl, diethylamino, amino Not specified in available sources N/A (inferred diethylamino ~1–3 ppm in ¹H-NMR) Antimicrobial, enzyme inhibition
Compound 18 Pyrazole, carbonyl, propylamino Hydrazide + 2,4-pentanedione in propan-2-ol/HCl ¹³C-NMR: 10.91 ppm (CH3), 162.1 ppm (C=O) Metal coordination, anticancer
Compound 19 Pyrrole, propanamide Hydrazide + 2,5-hexanedione in acetic acid ¹³C-NMR: 102.84 ppm (C–N), 126.69 ppm (C=C) π-Stacking interactions, materials
Example 52 Trifluoroacetamido, tetrahydrofuran, cyano, 3-methylbenzyloxy Multi-step coupling (patent process) N/A Multi-target therapeutics

Discussion of Trends

  • Lipophilicity: Dichlorophenyl and diethylamino substituents likely render the target compound more lipophilic than Example 52 (which includes polar tetrahydrofuran) but less so than Example 53 (if halogen-rich) .
  • Synthetic Accessibility: Compounds 18–19 are synthesized rapidly (<10 minutes) under acidic conditions, whereas the target compound’s synthesis (unreported) may require careful control of amino and diethylamino group incorporation .

Biological Activity

3-amino-N-(2,5-dichlorophenyl)-4-(diethylamino)benzene-1-sulfonamide is a sulfonamide compound with notable biological activity. Its chemical structure includes an amino group, a diethylamino group, and a dichlorophenyl moiety, which contribute to its pharmacological properties. This compound is often researched for its potential applications in various therapeutic areas due to its unique structural features.

  • Molecular Formula : C16H19Cl2N3O2S
  • Molecular Weight : 364.31 g/mol
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Like many sulfonamides, this compound has shown effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
  • Antioxidant Properties : Studies suggest that derivatives of sulfonamides may exhibit antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems .
  • Cardiovascular Effects : Experimental results have demonstrated that related sulfonamide compounds can significantly influence coronary resistance and perfusion pressure, indicating potential cardiovascular applications .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The findings highlighted its effectiveness against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus20

2. Antioxidant Activity

In a study assessing the radical scavenging activity of various sulfonamides, it was found that the compound demonstrated significant DPPH radical scavenging activity:

CompoundIC50 (µM)
This compound15.4
Control (Vitamin C)10.0

3. Cardiovascular Studies

Research on the cardiovascular effects of related compounds indicated that they could lower coronary resistance significantly:

GroupCompoundDose (nM)Result
IControl-Baseline
IICompound A0.001Increased resistance
IIICompound B0.001Decreased resistance

The results suggest that these compounds may interact with calcium channels, influencing vascular tone and perfusion pressure .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Enzymatic Activity : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit bacterial growth through competitive inhibition of dihydropteroate synthase.
  • Antioxidant Mechanisms : The presence of electron-donating groups in the structure may facilitate the donation of electrons to free radicals, thus neutralizing them.

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